molecular formula C18H12N2O5 B2767322 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 799266-00-5

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2767322
CAS No.: 799266-00-5
M. Wt: 336.303
InChI Key: VRBZXONRXXIKBB-UHFFFAOYSA-N
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Description

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one is a heterocyclic compound that combines the structural features of indoline, chromenone, and nitro groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves the condensation of indoline-1-carboxylic acid with 6-nitro-2H-chromen-2-one under specific reaction conditions. One common method employs the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like triethylamine or diisopropylethylamine in a solvent such as dimethylformamide (DMF) to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(indoline-1-carbonyl)-6-amino-2H-chromen-2-one.

    Reduction: Formation of 3-(indoline-1-hydroxy)-6-nitro-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one is unique due to the presence of both the chromenone and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these structural features sets it apart from other similar compounds and makes it a valuable target for further research.

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-17(19-8-7-11-3-1-2-4-15(11)19)14-10-12-9-13(20(23)24)5-6-16(12)25-18(14)22/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBZXONRXXIKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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